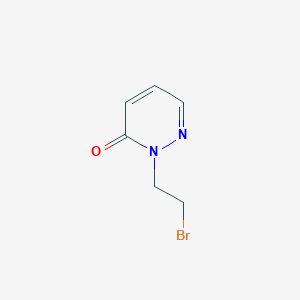
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acétamide
Vue d'ensemble
Description
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Propriétés anticancéreuses
Les dérivés du thiophène, comme le composé en question, ont été étudiés pour leurs propriétés anticancéreuses . La structure du thiophène, qui fait partie de ce composé, permet le développement de molécules pouvant interagir avec diverses cibles biologiques. La recherche a montré que des modifications de la partie thiophène peuvent conduire à des composés ayant une activité anticancéreuse potentielle.
Applications pharmaceutiques : Médicaments anti-inflammatoires
Le cycle thiophène du composé est similaire à celui trouvé dans le suprofène, un médicament anti-inflammatoire non stéroïdien . Cela suggère que le 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acétamide pourrait être un précurseur ou une inspiration structurelle pour le développement de nouveaux agents anti-inflammatoires.
Science des matériaux : Inhibiteurs de corrosion
En science des matériaux, les dérivés du thiophène sont connus pour agir comme inhibiteurs de corrosion . Le composé pourrait être utilisé dans la recherche pour développer de nouveaux matériaux qui empêchent la corrosion, améliorant ainsi la longévité et la durabilité des métaux dans diverses applications industrielles.
Semi-conducteurs organiques
Les molécules à base de thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Le composé pourrait contribuer à la recherche et au développement de matériaux semi-conducteurs organiques, qui sont essentiels pour l'électronique flexible et les cellules solaires.
Diodes électroluminescentes organiques (OLED)
Le noyau thiophène du composé est essentiel à la fabrication des OLED . Il pourrait être utilisé pour synthétiser de nouveaux composés organiques qui émettent de la lumière plus efficacement, conduisant à des progrès dans la technologie d'affichage et l'éclairage.
Recherche pharmacologique : Bloqueurs des canaux sodiques
Des composés thiophéniques similaires ont été utilisés comme bloqueurs des canaux sodiques voltage-dépendants . Cela indique que le this compound pourrait avoir des applications dans la recherche pharmacologique liée à la modulation des canaux sodiques, ce qui est important dans la gestion de la douleur et l'anesthésie.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play a crucial role in cell proliferation and gene expression, respectively.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell proliferation and gene expression .
Result of Action
Inhibition of bcr-abl and hdac1 can lead to changes in cell proliferation and gene expression .
Analyse Biochimique
Biochemical Properties
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the cyclopropyl group in the compound is known to interact with cyclopropanases, enzymes that catalyze the formation of cyclopropane rings in natural products . Additionally, the tetrahydrothiophen-3-yl moiety may interact with sulfur-containing enzymes, potentially affecting their catalytic activities. These interactions highlight the compound’s ability to modulate biochemical pathways and enzyme functions.
Cellular Effects
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group can form stable interactions with enzyme active sites, potentially inhibiting or activating their catalytic functions . Additionally, the tetrahydrothiophen-3-yl moiety may interact with specific protein domains, influencing their structural conformation and activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s cyclopropyl group can be metabolized by cyclopropanases, while the tetrahydrothiophen-3-yl moiety may undergo oxidation and reduction reactions . These metabolic transformations influence the compound’s activity and its effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which regulate its intracellular concentration . Additionally, binding proteins may facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-amino-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHOOZBYCHSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)

![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)
![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)



![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)


